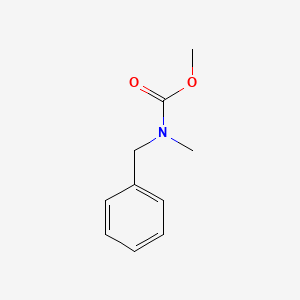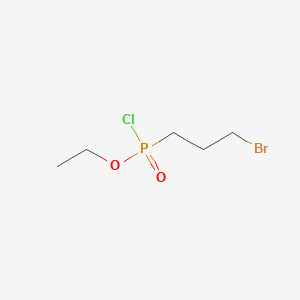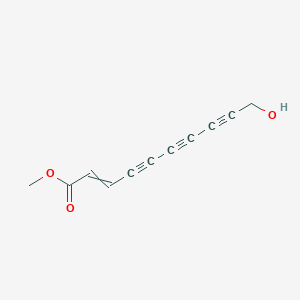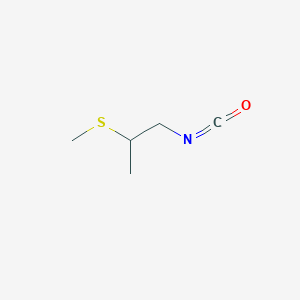
1,3-dicyclopentyl-2-dodecylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dicyclopentyl-2-dodecylcyclopentane is a complex organic compound with the molecular formula C27H50 . It belongs to the class of cycloalkanes, which are hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by its three cyclopentane rings, with two of them substituted by dodecyl and cyclopentyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dicyclopentyl-2-dodecylcyclopentane typically involves multi-step organic reactions. One common method is the alkylation of cyclopentane derivatives. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclopentane ring, followed by the addition of dodecyl halides (e.g., dodecyl bromide) to introduce the dodecyl group .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of precursor molecules under high pressure and temperature conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the hydrogenation process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dicyclopentyl-2-dodecylcyclopentane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Br2, Cl2, UV light.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclopentanes.
Aplicaciones Científicas De Investigación
1,3-Dicyclopentyl-2-dodecylcyclopentane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-dicyclopentyl-2-dodecylcyclopentane involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane: A simple cycloalkane with a single ring structure.
Dodecylcyclopentane: A cyclopentane derivative with a dodecyl group.
1,1’3’,1’'-Tercyclopentane: A compound with three cyclopentane rings.
Uniqueness
1,3-Dicyclopentyl-2-dodecylcyclopentane is unique due to its complex structure with multiple cyclopentane rings and long alkyl chains. This structural complexity contributes to its distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
55282-68-3 |
|---|---|
Fórmula molecular |
C27H50 |
Peso molecular |
374.7 g/mol |
Nombre IUPAC |
1,3-dicyclopentyl-2-dodecylcyclopentane |
InChI |
InChI=1S/C27H50/c1-2-3-4-5-6-7-8-9-10-11-20-27-25(23-16-12-13-17-23)21-22-26(27)24-18-14-15-19-24/h23-27H,2-22H2,1H3 |
Clave InChI |
VBBIGDCMQXMIAS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1C(CCC1C2CCCC2)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)



![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)

![N-[4-(Nonyloxy)phenyl]acetamide](/img/structure/B14632948.png)
![3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14632950.png)

![1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol](/img/structure/B14632957.png)
![1-[3,4-Dimethoxy-5-(methoxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14632958.png)

